molecular formula C7H12ClNO2 B2579122 (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride CAS No. 2287249-15-2

(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride

Cat. No.: B2579122
CAS No.: 2287249-15-2
M. Wt: 177.63
InChI Key: HYIJHFJLLIPWLR-RWOHWRPJSA-N
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Description

(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative characterized by a 3-azabicyclo[3.2.0]heptane scaffold with a carboxylic acid group and a stereospecific configuration. Its hydrochloride salt enhances solubility and stability, making it valuable in pharmaceutical synthesis. The molecular formula is C₇H₁₂ClNO₂ (free acid: C₇H₁₁NO₂; HCl adds 36.46 g/mol), with a molecular weight of 177.64 g/mol .

Key structural features include:

  • Bicyclic framework: A fused [3.2.0] heptane ring system with a nitrogen atom at position 2.
  • Stereochemistry: The (1R,2R,5S) configuration ensures distinct spatial orientation, critical for biological interactions.
  • Functional groups: A carboxylic acid at position 2 and a tertiary amine protonated as a hydrochloride salt.

This compound is used as a chiral building block in drug discovery, particularly for protease inhibitors and neuroactive agents .

Properties

IUPAC Name

(1R,2R,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-2-1-4(5)3-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIJHFJLLIPWLR-RWOHWRPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CNC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1CN[C@H]2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride typically involves the following steps:

    Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization reactions involving suitable precursors.

    Functional Group Transformations:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

    Substitution: Various substitution reactions can be employed to replace hydrogen atoms with other functional groups, enhancing the compound’s reactivity or biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are often used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used to design new drugs with improved efficacy and selectivity.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act on specific molecular targets, offering new treatments for various diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s three-dimensional structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Differences
Compound Name Bicyclic System Substituents Functional Groups CAS Number Reference
(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid hydrochloride [3.2.0]heptane None Carboxylic acid, tertiary amine 77859-21-3*
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid HCl [3.1.0]hexane 6,6-Dimethyl Carboxylic acid, tertiary amine 565456-77-1
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0]heptane 3,3-Dimethyl, 7-oxo, 6-pivalamido, 4-thia Carboxylic acid, amide, thioether 525-97-3
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride [3.1.1]heptane None Carboxylic acid, tertiary amine EN300-190540
Rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride [3.2.0]heptane 6-OH Alcohol, tertiary amine 2089246-00-2

Notes:

  • The bicyclic system ([3.2.0] vs. [3.1.0] or [3.1.1]) dictates ring strain and conformational flexibility. For example, [3.1.0]hexane () has a smaller, more strained structure than [3.2.0]heptane .
  • Substituents like dimethyl groups () increase lipophilicity, while sulfur (4-thia, ) alters electronic properties and metabolic stability .
  • Functional groups determine reactivity: carboxylic acids enable salt formation (e.g., hydrochlorides), while alcohols () reduce acidity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Solubility (Inferred) LogP (Predicted) Key Stability Factors
Target Compound 177.64 High (hydrochloride salt) ~0.5 Stable in acidic conditions
6,6-Dimethyl variant (CAS 565456-77-1) 195.65 Moderate (hydrophobic substituents) ~1.2 Sensitive to oxidation
4-Thia derivative (CAS 525-97-3) 342.46 Low (bulky pivalamido group) ~2.5 Photolabile due to thioether
[3.1.1]heptane variant (CAS EN300-190540) 195.65 High (smaller ring) ~0.3 Prone to ring-opening in base

Key Observations :

  • The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs .
  • Bulky substituents (e.g., pivalamido in ) reduce solubility but enhance receptor binding specificity .
  • Sulfur-containing analogs () exhibit lower photostability due to thioether oxidation .

Research Findings :

  • The target compound’s stereochemical purity (>97%) is confirmed via HPLC (), critical for enantioselective drug action .
  • Dimethyl variants () require harsh hydrolysis conditions (NaOH/THF), limiting scalability .
  • 4-Thia derivatives () show broad-spectrum antibacterial activity but face resistance due to β-lactamase degradation .

Biological Activity

(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid; hydrochloride is a bicyclic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

  • Molecular Formula : C7H12ClNO2
  • Molecular Weight : 177.63 g/mol
  • CAS Number : 2287249-15-2

Antibacterial Activity

Recent studies have demonstrated that derivatives of azabicyclo compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound was tested against various strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis using the agar well diffusion method. The results indicated that these compounds could effectively inhibit bacterial growth, showcasing their potential as antibiotic agents .

Table 1: Antibacterial Activity of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives

Bacterial StrainZone of Inhibition (mm)Control (Meropenem)
Escherichia coli1824
Staphylococcus aureus2025
Bacillus subtilis1522

Enzyme Inhibition

The compound has shown promise in enzyme inhibition assays. Specifically, it has been evaluated for its ability to inhibit urease and alpha-amylase enzymes. These enzymes are critical in various biological processes, and their inhibition can lead to therapeutic benefits in conditions like peptic ulcers and diabetes.

Table 2: Enzyme Inhibition Assay Results

EnzymeInhibition Percentage (%)Positive Control
Urease6575 (Acetohydroxamic Acid)
Alpha-Amylase7080 (Acarbose)

Antioxidant Activity

The antioxidant potential of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid was assessed using the DPPH radical scavenging assay. The results indicated that this compound exhibits significant antioxidant activity, which is beneficial for preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity Results

Concentration (µg/mL)% Inhibition
5030
10050
20070

Case Studies

A recent study evaluated the efficacy of a series of azabicyclo compounds in treating infections caused by resistant bacterial strains. The research highlighted how modifications in the chemical structure of these compounds could enhance their antibacterial efficacy and reduce resistance development . Furthermore, in vivo studies demonstrated that these compounds could penetrate the blood-brain barrier effectively, suggesting their potential use in treating central nervous system infections.

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